molecular formula C6H7BrClFN2 B6181047 1-(5-bromo-6-fluoropyridin-2-yl)methanamine hydrochloride CAS No. 2613388-54-6

1-(5-bromo-6-fluoropyridin-2-yl)methanamine hydrochloride

Cat. No.: B6181047
CAS No.: 2613388-54-6
M. Wt: 241.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-6-fluoropyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H6BrFN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

The synthesis of 1-(5-bromo-6-fluoropyridin-2-yl)methanamine hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-6-fluoropyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Scientific Research Applications

1-(5-Bromo-6-fluoropyridin-2-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-bromo-6-fluoropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Bromo-6-fluoropyridin-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

    5-Bromo-6-fluoropyridin-2-amine: Similar structure but lacks the methanamine group.

    6-Fluoropyridin-2-ylmethanamine hydrochloride: Similar structure but lacks the bromine atom.

    5-Bromo-2-fluoropyridin-3-ylmethanamine hydrochloride: Similar structure but with different substitution positions on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

2613388-54-6

Molecular Formula

C6H7BrClFN2

Molecular Weight

241.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.